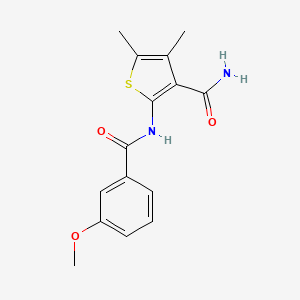
2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmacological Evaluation
One area of application involves the synthesis and conformational analysis of analogues to find new lead structures for treating diseases, such as sleeping sickness. For instance, certain benzamido analogues have been synthesized to target parasitic enzymes, demonstrating selective inhibition potential, which supports modeling studies and offers a foundation for developing new treatments (Calenbergh et al., 1994). Similarly, the design and synthesis of derivatives have shown potent serotonin-3 (5-HT3) receptor antagonistic activities, which can be crucial for developing new antidepressants or antiemetic medications (Kuroita et al., 1996).
Anti-Inflammatory and Analgesic Agents
Research has also focused on the synthesis of novel compounds derived from structural analogues for potential anti-inflammatory and analgesic applications. For example, specific derivatives have been synthesized and evaluated for their cyclooxygenase inhibition and had shown significant analgesic and anti-inflammatory activities, indicating their potential as new therapeutic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Another application is in the field of materials science, where methoxy-substituted phenylthienyl benzamidine derivatives, including structurally related compounds, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies revealed that such compounds effectively prevent corrosion, making them valuable in industrial applications (Fouda et al., 2020).
Conformational Studies and Molecular Interactions
Furthermore, conformational studies of furan- and thiophene-based arylamides, which share structural similarities, have provided insights into their molecular interactions and potential applications in designing foldamer structures. These studies highlight the importance of intramolecular hydrogen bonding and conformational preferences, which are crucial for understanding the behavior of such compounds in biological systems (Galan et al., 2013).
作用機序
Target of Action
The primary target of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a disruption in the DNA repair process and potentially inducing cell death .
Biochemical Pathways
The compound affects the glycolytic pathway . By inhibiting the enzyme, the energy production in the parasite can be blocked effectively . This disruption in energy production can lead to cell death, providing a potential mechanism for the compound’s therapeutic effects.
Result of Action
The inhibition of Poly [ADP-ribose] polymerase 1 by this compound leads to a disruption in DNA repair and energy production. This disruption can induce cell death, providing a potential mechanism for the compound’s therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can potentially interact with the compound, altering its effectiveness .
特性
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-5-4-6-11(7-10)20-3/h4-7H,1-3H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGBOWWLHMRDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B2897148.png)
![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2897150.png)

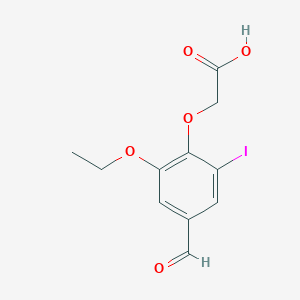
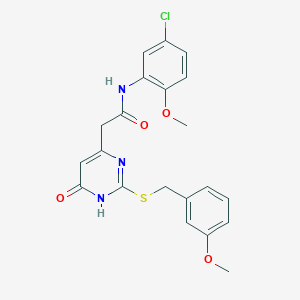
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)
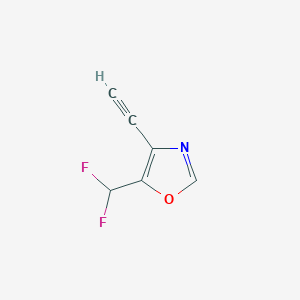

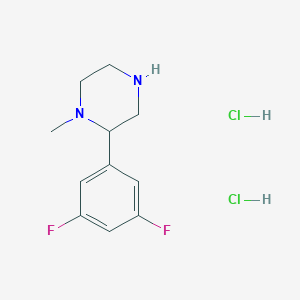
![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)
![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)